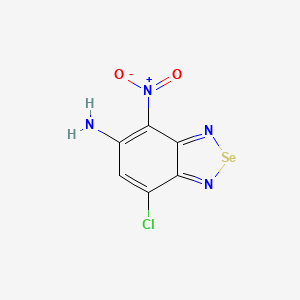![molecular formula C21H15F3N2O6 B11502014 Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11502014.png)
Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound characterized by its unique furobenzofuran core and the presence of trifluoromethyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions
Formation of the Furobenzofuran Core: This step often involves cyclization reactions of suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Amines, alkyl halides, under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Shares the trifluoromethyl and amino groups but has a different core structure.
Nilutamide: Contains a trifluoromethyl group and is used as an antiandrogen in prostate cancer treatment.
Uniqueness
Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its furobenzofuran core, which imparts distinct chemical and physical properties. This core structure, combined with the trifluoromethyl and amino groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15F3N2O6 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C21H15F3N2O6/c1-29-19(27)13-10-7-11-14(15(18(26)31-11)20(28)30-2)12(16(10)32-17(13)25)8-4-3-5-9(6-8)21(22,23)24/h3-7H,25-26H2,1-2H3 |
InChI Key |
OQKRLADFABCOQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OC)N)C4=CC(=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(phenylcarbonyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate](/img/structure/B11501937.png)
![11-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501954.png)
![methyl 4-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11501960.png)
![1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11501963.png)
![1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-cyclohexylurea](/img/structure/B11501964.png)
![2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11501967.png)
![5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501973.png)
![methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11501975.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11501979.png)

methanone](/img/structure/B11501984.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B11501991.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11501993.png)
![3-amino-N-benzyl-N-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11502001.png)
